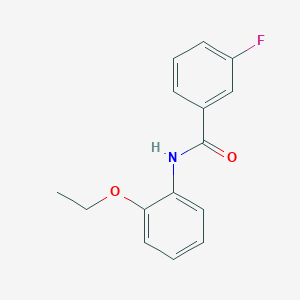

N-(2-ethoxyphenyl)-3-fluorobenzamide

Description

N-(2-ethoxyphenyl)-3-fluorobenzamide is a benzamide derivative characterized by a 3-fluorobenzoyl group attached to a 2-ethoxyphenylamine moiety. The ethoxy (-OCH₂CH₃) substituent at the ortho position of the phenyl ring and the fluorine atom at the meta position of the benzamide core define its structural uniqueness. This compound is synthesized via amide coupling reactions, often employing reagents like trifluoroacetic acid (TFA) and column chromatography for purification, as seen in analogous syntheses .

The compound’s planar aromatic systems (e.g., co-planarity of ethoxyphenyl and benzamide groups, as observed in related structures) may enhance intermolecular interactions, affecting solubility and solid-state packing . Potential applications span pharmaceuticals and agrochemicals, given the prevalence of fluorinated benzamides in drug discovery and pest control .

Properties

Molecular Formula |

C15H14FNO2 |

|---|---|

Molecular Weight |

259.27 g/mol |

IUPAC Name |

N-(2-ethoxyphenyl)-3-fluorobenzamide |

InChI |

InChI=1S/C15H14FNO2/c1-2-19-14-9-4-3-8-13(14)17-15(18)11-6-5-7-12(16)10-11/h3-10H,2H2,1H3,(H,17,18) |

InChI Key |

YXIVJWXDUJQCHL-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)F |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key Compounds :

- N-(3-ethynylphenyl)-3-fluorobenzamide (Polymorphs I, II, III)

- N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB)

- N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide

Analysis :

- Crystallography and Mechanical Properties: N-(3-ethynylphenyl)-3-fluorobenzamide exhibits polymorphism, with Form II showing lower hardness (0.12–0.15 GPa) and elastic modulus (2.5–3.0 GPa) compared to Forms I and III. This anisotropy arises from differences in hydrogen-bonding networks and packing efficiencies .

- Electron-Withdrawing Effects : The 3-fluoro substituent in TTFB enhances its binding to zinc-activated channels (ZAC), while the tert-butyl-thiazole group confers selectivity against off-target receptors (e.g., 5-HT₃A, nicotinic acetylcholine) . The ethoxyphenyl group in the target compound may modulate lipophilicity and metabolic stability compared to TTFB’s heterocyclic moiety.

Key Compounds :

- TTFB (ZAC antagonist)

- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide; pesticide)

Analysis :

- The 3-fluorobenzamide scaffold is versatile, with substituents dictating target specificity. TTFB’s thiazole ring enables state-dependent ZAC antagonism, while flutolanil’s trifluoromethyl group enhances fungicidal activity . The ethoxyphenyl group in the target compound may favor interactions with hydrophobic binding pockets, though its pharmacological profile remains unexplored.

Key Reactions :

Comparison :

- This compound likely follows a standard amide synthesis route, similar to N-(3-ethynylphenyl)-3-fluorobenzamide, using carboxylic acid activation (e.g., TFA or chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate) .

- Piperazine-containing triazole-thione derivatives (e.g., compounds 4a–c, 5a–d) demonstrate the incorporation of fluorine and heterocycles via multi-step protocols, highlighting the adaptability of fluorobenzamide chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.